Cas no 16437-66-4 (1,2-Hydrazinedicarbothioamide, N-phenyl-)

1,2-Hydrazinedicarbothioamide, N-phenyl- structure
16437-66-4 structure
Product Name:1,2-Hydrazinedicarbothioamide, N-phenyl-
CAS No:16437-66-4
MF:C8H10N4S2
MW:226.321797847748
CID:1343784
PubChem ID:730662
Update Time:2025-04-20

1,2-Hydrazinedicarbothioamide, N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Hydrazinedicarbothioamide, N-phenyl-
    • 1-(carbamothioylamino)-3-phenylthiourea
    • SCHEMBL10794044
    • AN-329/40792235
    • N-phenylhydrazine-1,2-dicarbothioamide
    • N~1~-phenyl-1,2-hydrazinedicarbothioamide
    • CHEMBL1406262
    • DTXSID30352640
    • 1-phenyl-3-thioureido-thiourea
    • 3-(CARBAMOTHIOYLAMINO)-1-PHENYLTHIOUREA
    • cid_730662
    • HMS2626K18
    • BDBM67262
    • 1,2-Hydrazinedicarbothioamide, N1-phenyl-
    • 16437-66-4
    • STK024209
    • SMR000228735
    • 1-(carbamothioylamino)-3-phenyl-thiourea
    • AKOS000349029
    • MLS000701422
    • Inchi: 1S/C8H10N4S2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14)
    • InChI Key: FIHOHVWGFOGPAR-UHFFFAOYSA-N
    • SMILES: S=C(NNC(N)=S)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.0349
  • Monoisotopic Mass: 226.03468868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • PSA: 62.11
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